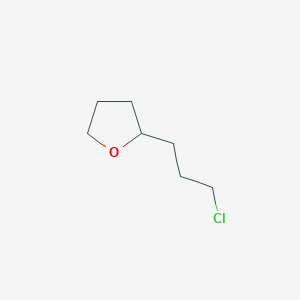

2-(3-Chloropropyl)tetrahydrofuran

描述

属性

分子式 |

C7H13ClO |

|---|---|

分子量 |

148.63 g/mol |

IUPAC 名称 |

2-(3-chloropropyl)oxolane |

InChI |

InChI=1S/C7H13ClO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6H2 |

InChI 键 |

LBPJPDHUCBKHFH-UHFFFAOYSA-N |

规范 SMILES |

C1CC(OC1)CCCCl |

产品来源 |

United States |

相似化合物的比较

Structural Analogs with Substituted THF Rings

The following table compares 2-(3-Chloropropyl)tetrahydrofuran with structurally similar THF derivatives:

Key Observations :

- Reactivity : The 3-chloropropyl group enables cyclization (e.g., tetrahydropyran formation), unlike bromophenyl or styryl substituents .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF3 in 9ma) reduce yields compared to aliphatic substituents, likely due to steric or electronic effects .

- Synthetic Utility: Ethynyl-substituted THF derivatives (e.g., 9i, 9k) are synthesized via Sonogashira coupling, whereas chloropropyl derivatives require alkylation or Grignard reactions .

Ring-Size Variants: THF vs. Tetrahydropyran

4-Methyltetrahydropyran (C6H12O), a six-membered cyclic ether, differs in ring size and conformational flexibility. While THF derivatives are more strained, tetrahydropyran offers enhanced stability, making it preferable in certain drug formulations . The chloropropyl group’s cyclization to form tetrahydropyran underscores the interplay between substituent reactivity and ring size .

Halogenated Derivatives

- 3-Chloro-tetrahydrofuran : Direct halogenation of the THF ring results in a lower molecular weight (106.55 g/mol) and distinct reactivity, such as susceptibility to nucleophilic substitution at the chlorine site .

- 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran : Brominated dihydrofuran derivatives exhibit rigid structures due to phenyl groups, limiting their utility in dynamic reactions .

准备方法

Reaction Mechanism

-

Base-Mediated Deprotonation : A strong base (e.g., NaH, LDA) deprotonates THF, generating a reactive alkoxide intermediate.

-

Nucleophilic Substitution : The alkoxide attacks 3-chloropropyl bromide or iodide, forming the target compound (Figure 1).

Example Protocol (Source):

-

Reagents : THF, 3-chloropropyl bromide, NaH.

-

Conditions : Reflux in anhydrous THF (12–24 h).

-

Yield : ~65–75% (reported for analogous alkylations).

Optimization Challenges

-

Side Reactions : Competing elimination or over-alkylation may occur.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reactivity but require strict anhydrous conditions.

Radical Cyclization Approaches

Radical-mediated synthesis leverages organochalcogenide precursors to form the tetrahydrofuran ring and chloropropyl group simultaneously.

Selenide/Telluride Precursors

-

Precursor Synthesis : Epoxide ring-opening with benzeneselenolate forms β-hydroxyalkyl selenides, which are allylated and cyclized (Source,).

-

Radical Initiation : AIBN/tributyltin hydride (n-BuSnH) generates radicals, enabling 5-exo cyclization (Figure 2).

-

Diastereoselectivity : Trialkylaluminums (e.g., EtAl) invert selectivity, favoring cis-isomers (up to 6.8:1 ratio).

-

Yield : 60–85% for bicyclic derivatives.

Microwave-Assisted Cyclization

-

Efficiency : Reduces reaction time from hours to minutes (Source).

-

Conditions : Ethylene glycol/water solvent, 150–200°C.

Coupling Reactions Using Chloropropyl Silicate Reagents

3-Chloropropylbis(catecholato)silicate serves as a bifunctional reagent for cross-coupling.

Nickel-Catalyzed Coupling

-

-

Reagents : o-Bromosulfonamide, 3-chloropropyl silicate, NiCl(dtbbpy).

-

Conditions : NMP solvent, 100°C under CO (80 atm).

-

Yield : 71–73% for tetrahydroquinoline analogs.

-

Mechanism : Halogen abstraction forms a nickel intermediate, followed by nucleophilic attack and cyclization (Figure 3).

Comparative Analysis of Methods

| Method | Conditions | Yield | Selectivity | Scalability |

|---|---|---|---|---|

| Alkylation of THF | NaH, reflux | 65–75% | Moderate | High |

| Radical Cyclization | AIBN/n-BuSnH | 60–85% | High (with EtAl) | Moderate |

| Silicate Coupling | Ni catalysis, CO | 70–73% | High | Low |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(3-Chloropropyl)tetrahydrofuran, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions using ethynyl intermediates. For example, a derivative, 2-((4-(3-Chloropropyl)phenyl)ethynyl)tetrahydrofuran, was synthesized with 63% yield by reacting 3-chloropropyl-substituted aryl halides with tetrahydrofuran derivatives under palladium catalysis. Key parameters include temperature control (room temperature to 60°C), inert atmosphere (N₂), and purification via column chromatography . Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred, and anhydrous conditions are critical to minimize side reactions .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Comprehensive characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., observed vs. calculated m/z for C₇H₁₁ClO).

- Chromatographic Methods : Gas chromatography (GC) or HPLC to assess purity, with retention times compared to standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles tested to EN 166 (EU) or NIOSH (US) standards. Face shields are advised during bulk handling .

- Engineering Controls : Use fume hoods to prevent inhalation of vapors. Ensure proper ventilation in work areas.

- Waste Disposal : Contaminated gloves and materials should be treated as halogenated waste, complying with local regulations .

Advanced Research Questions

Q. How does the chloropropyl substituent influence the reactivity of tetrahydrofuran in cross-coupling reactions, such as Suzuki-Miyaura couplings?

- Methodological Answer : The chloropropyl group acts as a directing moiety, enhancing regioselectivity in cross-coupling reactions. For example, in Suzuki-Miyaura reactions, the boronate ester derivatives of this compound enable carbon-carbon bond formation with aryl halides. The chlorine atom stabilizes intermediates via inductive effects, while the tetrahydrofuran ring provides steric control. Reaction optimization should include screening of catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvent polarity .

Q. What mechanistic insights explain the lack of cyclization in this compound derivatives during proteasome inhibition studies?

- Methodological Answer : In proteasome inhibition assays, the chloropropyl side chain fails to undergo cyclization to form a tetrahydropyran ring post-acylation, unlike analogs with shorter alkyl chains. Kinetic studies using β-lactone model systems reveal that steric hindrance from the tetrahydrofuran ring and the chlorine atom’s electron-withdrawing effect destabilize transition states required for cyclization. Time-resolved mass spectrometry (MS) and isotopic labeling can track reaction intermediates .

Q. How can computational chemistry tools predict the biological interactions of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., proteasomal subunits).

- Molecular Dynamics (MD) : Simulate conformational stability of acyl-enzyme intermediates to assess inhibition longevity.

- QSAR Models : Correlate substituent effects (e.g., chlorine position) with bioactivity data from cell-based assays .

Q. What advanced analytical techniques resolve structural ambiguities in stereoisomeric mixtures of this compound derivatives?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Assign absolute configurations by comparing experimental and computed spectra.

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., bromo-analogs) to confirm spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。